molecular formula C₂₁H₂₁D₇O₆ B1151133 6β-Hydroxycortisone-d7

6β-Hydroxycortisone-d7

Cat. No.: B1151133
M. Wt: 383.49
Attention: For research use only. Not for human or veterinary use.
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Description

6β-Hydroxycortisone-d7 is a deuterium-labeled analog of 6β-Hydroxycortisone, a primary metabolite of cortisone generated via the 6β-hydroxylase activity of the cytochrome P450 3A4 (CYP3A4) enzyme . This compound is an essential tool in biomedical research, specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use enables highly precise and accurate quantification of endogenous 6β-Hydroxycortisone levels in biological matrices such as urine and plasma, thereby correcting for variability in sample preparation and ionization efficiency during mass spectrometric analysis . The core research value of this compound lies in its application as a probe for assessing CYP3A4 activity. CYP3A4 is a critical enzyme responsible for the metabolism of a vast array of drugs, and its activity level can significantly influence drug pharmacokinetics and the potential for drug-drug interactions . By measuring the urinary or plasma ratio of 6β-Hydroxycortisone to its parent compound, cortisone, researchers can non-invasively evaluate an individual's CYP3A4 metabolic phenotype. This deuterated internal standard is therefore vital in studies aimed at identifying inducers or inhibitors of CYP3A4, assessing inter-individual variability in drug metabolism, and during the drug development process to screen for metabolic interactions . This product is intended for research purposes only and is not approved for use in humans, nor for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₁H₂₁D₇O₆

Molecular Weight

383.49

Synonyms

(6β)-6,17,21-Trihydroxy-pregn-4-ene-3,11,20-trione-d7;  11-Dehydro-6β,17-dihydroxy-corticosterone-d7;  6β,17,21-Trihydroxy-pregn-4-ene-3,11,20-trione-d7;  6β,17α,21-Trihydroxy-4-pregnene-3,11,20-trione-d7;  NSC 15457-d7

Origin of Product

United States

Synthesis and Derivation Strategies for 6β Hydroxycortisone D7

Chemical Synthesis Approaches for Deuterated Steroids

The introduction of deuterium (B1214612) into a steroid nucleus like that of 6β-Hydroxycortisone is a multi-step process that often begins with a related, more readily available steroid precursor. A common strategy involves the use of isotopically labeled reagents in reductive or exchange reactions.

One established method for preparing multi-labeled 6β-hydroxycortisol, a closely related compound, involves starting with cortisone (B1669442). nih.gov The synthesis of a deuterated analog of 6β-hydroxycortisone can be achieved through a series of chemical transformations that include protection of reactive functional groups, introduction of deuterium, and subsequent modifications to yield the final product. nih.gov

A key step in such syntheses is often the introduction of a double bond at a specific position to facilitate deuteration. For instance, the creation of a Δ-dieneone intermediate from cortisone acetate (B1210297) can be a strategic entry point for deuterium incorporation. nih.gov However, direct deuteration of such intermediates can sometimes be challenging and may require initial hydrolysis of side-chain esters and derivatization to create a more suitable substrate for the deuteration step. nih.gov

Reductive deuteration is another powerful technique. For example, cortisol labeled with four deuterium atoms at chemically stable positions has been prepared using hydrogen-deuterium exchange and reductive deuteration reactions. nih.gov This often involves the use of deuterium gas (D₂) in the presence of a catalyst or a deuterated reducing agent like sodium borodeuteride (NaBD₄). nih.gov

The table below summarizes common chemical reactions employed in the synthesis of deuterated steroids.

Reaction Type Deuterium Source Description Applicability to 6β-Hydroxycortisone-d7
Catalytic ReductionDeuterium gas (D₂)Addition of deuterium across a double bond in the presence of a metal catalyst (e.g., Palladium, Platinum).Can be used to introduce deuterium at specific unsaturated sites in a precursor molecule.
Reductive DeuterationSodium borodeuteride (NaBD₄)Reduction of a carbonyl group (ketone or aldehyde) to a hydroxyl group with the incorporation of a deuterium atom.Applicable for the reduction of ketone groups within the steroid nucleus or side chain.
Hydrogen-Deuterium ExchangeDeuterated solvents (e.g., D₂O, MeOD) with a base or acid catalystReplacement of acidic protons with deuterium atoms. The position of exchange is determined by the acidity of the protons.Can be used to label positions adjacent to carbonyl groups or other activating functional groups.
UV Irradiated AutoxidationNot a direct deuteration methodThis method can be used to introduce a hydroxyl group at the C-6 position, which is a key feature of 6β-Hydroxycortisone. nih.govThis reaction is crucial for creating the 6β-hydroxy functionality on a pre-deuterated cortisone core. nih.gov

Isotopic Labeling Methodologies and Positional Specificity of Deuteration

Achieving positional specificity, or the precise placement of deuterium atoms, is paramount in the synthesis of this compound to ensure its utility as an internal standard. The choice of synthetic route and labeling methodology directly dictates which positions on the steroid backbone are deuterated.

For the synthesis of a stable isotope-labeled 6β-hydroxycortisone, a method has been described that starts with labeled cortisone derivatives. nih.gov In this process, the strategic use of protecting groups is crucial. For example, the C-17 dihydroxyacetone side chain of cortisone can be protected as a bismethylenedioxy (BMD) derivative. nih.govnih.gov This prevents unwanted side reactions and directs the deuteration to the desired locations.

One approach to achieve specific labeling at the C-6 position involves the UV irradiated autoxidation of a 3-ethyl-3,5-dienol ether derivative of a labeled cortisone-BMD. nih.gov This reaction stereoselectively introduces the hydroxyl group at the 6β position.

The table below illustrates examples of positional specificity achieved through different labeling strategies for corticosteroids.

Target Labeled Positions Methodology Precursor Key Reaction Reference
[9,11,12,12-²H₄]cortisolHydrogen-deuterium exchange and reductive deuterationCortisone-BMDExchange with NaOD in MeOD followed by reduction with NaBD₄ nih.gov
6β-hydroxy-[1,1,19,19,19-²H₅]cortisoneMulti-step synthesis from a labeled precursor[1,1,19,19,19-²H₅]cortisone-BMDUV irradiated autoxidation at C-6 nih.gov

The separation of epimers is another critical aspect of ensuring positional specificity. The autoxidation reaction can sometimes produce a mixture of 6β- and 6α-epimers. nih.gov These must be carefully separated, often using techniques like thin-layer chromatography (TLC), to isolate the desired 6β-hydroxycortisone derivative. nih.gov

Considerations for Isotopic Purity and Stability

The utility of this compound as an internal standard is directly dependent on its isotopic purity and stability. High isotopic purity ensures that the mass spectrometric signal of the standard is distinct from the analyte, while stability guarantees that the isotopic label is not lost during storage or sample processing.

Isotopic Purity Assessment: The isotopic purity of a deuterated steroid is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). researchgate.netnih.gov This allows for the calculation of the percentage of the desired deuterated compound versus molecules with fewer or more deuterium atoms. NMR spectroscopy can confirm the specific positions of the deuterium labels on the steroid skeleton.

Stability Considerations: The stability of deuterated steroids can be influenced by several factors, including the position of the deuterium atoms and the storage conditions. Deuterium atoms at certain positions, particularly those adjacent to carbonyl groups or in other acidic locations, can be susceptible to back-exchange with protons from the solvent or other sources, especially under basic conditions. nih.gov

To mitigate instability, it is crucial to select labeling positions that are chemically stable. For instance, deuterium atoms on a methyl group or in non-activated methylene (B1212753) positions are generally more stable than those alpha to a ketone. Long-term stability studies are often conducted to evaluate the integrity of the labeled compound under various storage conditions, including different temperatures and exposure to light. researchgate.netwada-ama.org

The following table outlines key factors and methods related to ensuring the quality of deuterated steroid standards.

Quality Parameter Key Considerations Analytical Techniques
Isotopic Purity - High enrichment of the desired deuterated isotopologue.- Minimal presence of unlabeled or partially labeled species.- High-Resolution Mass Spectrometry (HRMS)- Gas Chromatography-Mass Spectrometry (GC-MS)- Liquid Chromatography-Mass Spectrometry (LC-MS)- Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Purity - Absence of other steroid impurities or reaction byproducts.- High-Performance Liquid Chromatography (HPLC)- Gas Chromatography (GC)
Stability - Selection of chemically stable labeling positions.- Protection from conditions that promote H/D exchange (e.g., extreme pH).- Proper storage conditions (e.g., low temperature, protection from light).- Long-term stability studies monitored by MS and HPLC.

Advanced Analytical Methodologies for 6β Hydroxycortisone D7 Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of 6β-Hydroxycortisone-d7. This powerful technique offers exceptional sensitivity, selectivity, and specificity, enabling the accurate measurement of this compound in complex biological matrices. nih.govyydbzz.com The combination of chromatographic separation with mass spectrometric detection provides a robust platform for both quantitative and qualitative analysis.

Chromatographic Separation Mechanisms and Column Chemistries

The successful analysis of this compound by LC-MS/MS is heavily reliant on efficient chromatographic separation from other endogenous steroids and potential interferences. Reversed-phase high-performance liquid chromatography (HPLC) is the most commonly employed separation technique. nih.govnih.gov

Separation is typically achieved using C18 analytical columns, which consist of a silica-based stationary phase chemically bonded with octadecylsilyl groups. nih.govresearchgate.net This hydrophobic stationary phase allows for the retention of relatively nonpolar compounds like this compound. The mobile phase usually consists of a mixture of an aqueous component (such as water with a small percentage of formic acid to improve ionization) and an organic solvent (like methanol (B129727) or acetonitrile). yydbzz.com A gradient elution is often applied, where the proportion of the organic solvent is gradually increased over the course of the analysis. This allows for the effective separation of a wide range of compounds with varying polarities.

The choice of column chemistry and mobile phase composition is critical for achieving optimal separation and peak shape. Factors such as particle size, column length, and internal diameter are also carefully selected to enhance resolution and sensitivity. For instance, columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and faster analysis times, a technique known as ultra-high-performance liquid chromatography (UHPLC). nih.gov

Table 1: Typical Chromatographic Parameters for this compound Analysis
ParameterTypical Value/Condition
Column ChemistryReversed-phase C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol or Acetonitrile (B52724)
Elution ModeGradient Elution
Flow Rate0.2 - 0.6 mL/min

Mass Spectrometric Ionization Modes and Detection Parameters

Following chromatographic separation, this compound enters the mass spectrometer for ionization and detection. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used for the analysis of corticosteroids. nih.govnih.gov

In ESI, a high voltage is applied to the eluent from the HPLC, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+, minimizing fragmentation in the ion source.

APCI, on the other hand, uses a corona discharge to ionize the solvent molecules in the mobile phase, which then transfer a proton to the analyte molecules. APCI is suitable for less polar and more volatile compounds than ESI.

Tandem mass spectrometry (MS/MS) is employed for detection, providing a high degree of selectivity. In this mode, the precursor ion of this compound (e.g., its protonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces chemical interference. yydbzz.com The specific precursor-to-product ion transitions are unique to the analyte and its deuterated internal standard, ensuring highly specific quantification. For 6β-hydroxycortisol-d4, a similar deuterated standard, a common transition is m/z 383.2→328.2. yydbzz.com

Table 2: Illustrative Mass Spectrometric Parameters for this compound
ParameterTypical Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+
Product Ion (Q3)Specific fragment ions
Collision EnergyOptimized for specific transitions

Stable Isotope Dilution Mass Spectrometry Principles and Application

Stable isotope dilution mass spectrometry (SIDMS) is a highly accurate and precise quantitative technique that relies on the use of a stable isotope-labeled internal standard, such as this compound. The principle of SIDMS is based on the addition of a known amount of the isotopically labeled standard to the sample prior to any sample preparation steps.

The deuterated standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization. nih.gov Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent. The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

The use of this compound as an internal standard in SIDMS offers several advantages, including improved accuracy, precision, and the ability to correct for matrix effects, which are common in the analysis of biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is the predominant technique, gas chromatography-mass spectrometry (GC-MS) also represents a viable methodology for the analysis of corticosteroids, including this compound, particularly after appropriate sample preparation. nih.govnih.gov

Derivatization Strategies for Enhanced Volatility and Detection

One of the primary challenges in analyzing corticosteroids by GC-MS is their low volatility and thermal instability. To overcome this, a derivatization step is typically required to convert the polar functional groups (hydroxyl and keto groups) into less polar and more volatile derivatives.

Common derivatization strategies for corticosteroids include silylation, which involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.com Another approach is the formation of methoxime (MO) derivatives of the keto groups, followed by silylation of the hydroxyl groups (MO-TMS derivatives). These derivatization procedures increase the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis. The derivatization conditions, including the choice of reagent, reaction temperature, and time, must be carefully optimized to ensure complete and reproducible derivatization.

Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique that can be used to determine the isotopic composition (e.g., the ¹³C/¹²C ratio) of a compound. While not a quantitative technique in the same way as SIDMS, IRMS can provide valuable information about the origin of a steroid.

In GC-C-IRMS, the eluent from the gas chromatograph is passed through a combustion furnace, where the organic compounds are converted to carbon dioxide (CO₂) and water. The CO₂ is then introduced into an isotope ratio mass spectrometer, which measures the relative abundance of the different isotopes of carbon.

This technique can be used to differentiate between endogenous steroids and their synthetic counterparts. Synthetic steroids are typically derived from plant-based starting materials, which have a different ¹³C/¹²C ratio compared to endogenous human steroids. While direct application to this compound for origin determination is less common due to its nature as a synthetic internal standard, the principles of IRMS are fundamental in steroid analysis for distinguishing between natural and pharmaceutical forms of related compounds like hydrocortisone. nih.gov

Sample Preparation Protocols for Complex Biological Matrices

The accurate quantification of this compound and its non-labeled analogue, 6β-hydroxycortisone, in complex biological matrices such as urine, plasma, and blood necessitates meticulous sample preparation. The primary goal is to remove interfering endogenous substances like proteins, lipids, and salts that can compromise the sensitivity and accuracy of analytical instruments. The choice of extraction technique is critical for minimizing matrix effects and ensuring reliable results.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely employed technique for the purification and concentration of corticosteroids from biological fluids. This method relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase, effectively separating them from matrix components.

Reversed-phase SPE cartridges are commonly used for this purpose. For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have been successfully used for the extraction of 6β-hydroxycortisone and related steroids from human urine. nih.govnih.gov The protocol typically involves conditioning the cartridge with methanol and water, loading the pre-treated urine sample, washing away interferences with a weak organic solvent, and finally eluting the target analytes with a stronger solvent like ethyl acetate-diethyl ether. nih.gov Similarly, Sep-Pak C18 cartridges have been utilized for extracting 6α- and 6β-hydroxycortisol from urine using ethyl acetate (B1210297) as the eluent. nih.gov The efficiency of SPE is demonstrated by high recovery rates, often exceeding 82% for corticosteroids in both plasma and urine. nih.gov For high-throughput analysis, fully automated 96-well SPE systems have also been developed, significantly streamlining the sample preparation process for compounds like 6β-hydroxycortisol in urine. nih.gov

Table 1: Examples of Solid-Phase Extraction (SPE) Protocols for Related Corticosteroids

Analyte(s)MatrixSPE Cartridge TypeElution SolventReference
6β-Hydroxycortisone, Cortisol, Cortisone (B1669442)UrineOasis HLBEthyl acetate-diethyl ether nih.gov
Prednisolone, CortisolPlasma, UrineOasis HLB (30 mg)Not specified nih.gov
6α-Hydroxycortisol, 6β-HydroxycortisolUrineSep-Pak C18 plusEthyl acetate nih.gov
6β-Hydroxycortisol, CortisolUrineAutomated 96-well SPENot specified nih.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a classic and effective method for isolating steroids from aqueous biological samples based on their differential solubility in immiscible liquid phases. This technique is valued for its simplicity and efficiency in removing water-soluble interferences.

For the simultaneous determination of 6β-hydroxycortisol and cortisol in urine and plasma, a two-step LLE process involving pre-cleanup with acetonitrile followed by extraction with ethyl acetate has been described. researchgate.net Another common solvent for LLE of corticosteroids is dichloromethane, which has been used in methods for quantifying cortisol, cortisone, and 6β-hydroxycortisol in urine. dntb.gov.uaresearchgate.net Methylene (B1212753) chloride is also a frequently used solvent for extracting cortisol and cortisone prior to LC-MS/MS analysis. nih.gov The choice of solvent is crucial for maximizing the recovery of the target analytes while minimizing the co-extraction of interfering substances. For example, extraction recoveries for 6β-hydroxycortisol and cortisol from urine using ethyl acetate were reported to be 64.1% and 88.1%, respectively. researchgate.net

Table 2: Examples of Liquid-Liquid Extraction (LLE) Protocols for Related Corticosteroids

Analyte(s)MatrixExtraction Solvent(s)Key FindingsReference
6β-Hydroxycortisol, CortisolUrine, PlasmaAcetonitrile (cleanup), Ethyl acetateRecoveries: 64.1% (6β-OHF), 88.1% (Cortisol) in urine researchgate.net
Cortisol, CortisoneUrineDichloromethaneEffective for LC-MS analysis dntb.gov.uaresearchgate.net
Cortisol, CortisoneUrineMethylene ChlorideUsed for LC-MS/MS method validation nih.gov
Cortisol, Cortisone, AldosteroneCell Culture SupernatantMethyl tert-butyl etherHigh precision and accuracy achieved

Considerations for Matrix Effects and Ion Suppression

When using sensitive detection techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant concern. rsc.org These effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's source. rsc.orgnih.gov This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility. nih.gov

Ion suppression is a critical issue in the analysis of complex samples such as postmortem urine. nih.gov To compensate for these matrix effects, various strategies are employed. Thorough sample cleanup using SPE or LLE is the first line of defense to remove the majority of interfering compounds. rsc.org Furthermore, optimizing chromatographic conditions can help separate the analyte of interest from suppression-causing matrix components.

The most effective strategy to correct for matrix effects and signal variability is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, as the variability introduced by the matrix is normalized. The U.S. Food and Drug Administration (FDA) includes the evaluation of matrix effects in its guidance for bioanalytical method validation, underscoring its importance. nih.gov

Method Validation and Quality Control Parameters

The validation of any analytical method is crucial to ensure its reliability, accuracy, and fitness for purpose. For the quantification of this compound, this involves a rigorous assessment of several key performance parameters as outlined in regulatory guidelines.

Linearity, Accuracy, and Precision Assessment

An analytical method must demonstrate acceptable performance across a defined concentration range.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing calibration standards at multiple concentration levels and assessing the correlation coefficient (r or r²) of the resulting calibration curve. For methods analyzing related corticosteroids, excellent linearity is consistently reported, with correlation coefficients often exceeding 0.999. researchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. For methods determining 6β-hydroxycortisol and cortisol, accuracy has been reported to range between 95% and 107%. researchgate.net In other validated methods, recovery of added cortisol and cortisone was between 97-123%. nih.gov

Precision measures the degree of agreement among a series of measurements from the same sample. It is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%) and is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For the analysis of 6β-hydroxycortisol and cortisol, intra-day and inter-day precision values are typically below 15%, with many methods reporting CVs of less than 7% or even 5.4%. nih.govresearchgate.netnih.gov One study on dried blood spots reported intra-day and inter-day accuracy and precision of <12%. nih.gov

Table 3: Summary of Validation Parameters for Analytical Methods of Related Corticosteroids

Analyte(s)Linearity (r²)Accuracy (% Recovery / Range)Precision (%CV or %RSD)Reference
6β-Hydroxycortisol, Cortisol> 0.99995 - 107%< 6.2% (within-day) researchgate.net
6β-Hydroxycortisol, CortisolNot specified< 5% (relative error)< 5.4% (intra-day), < 3.9% (inter-day) nih.gov
6β-Hydroxycortisol, Cortisol (DBS)Not specified< 12% (relative error)< 12% (intra- and inter-day) nih.gov
Cortisol, CortisoneNot specified98.16 - 115.50%< 9.45% (intra- and inter-run) nih.gov
Cortisol, CortisoneConsistently linear97 - 123%7.3 - 16% (inter-assay) nih.gov
Prednisolone, CortisolNot specified< 8% (relative error)< 7% (intra- and inter-day) nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limits of Detection (LOD) and Quantification (LOQ).

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable accuracy and precision.

Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be measured with a specified level of accuracy and precision.

These limits are critical for applications involving the measurement of low endogenous concentrations of steroids. For the highly sensitive LC-MS/MS analysis of 6β-hydroxycortisol and cortisol in plasma, the LLOQ has been reported as low as 38.5 pg/mL and 38.1 pg/mL, respectively. nih.gov A method for analyzing these compounds in dried blood spots achieved LLOQs of 1.08 pg/50 µl for 6β-hydroxycortisol and 1.01 pg/50 µl for cortisol. nih.gov Methods using HPLC-UV detection, while less sensitive than LC-MS/MS, have reported LOQs of 5 ng/mL for 6β-hydroxycortisone and related compounds in urine. nih.gov

Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ) for Related Corticosteroids

Analyte(s)MatrixMethodLOQ / LLOQLODReference
6β-Hydroxycortisol, CortisolPlasmaLC-MS/MS38.5 pg/mL (6β-OHF), 38.1 pg/mL (Cortisol)Not specified nih.gov
6β-Hydroxycortisol, CortisolDried Blood SpotsLC-MS/MS1.08 pg/50 µl (6β-OHF), 1.01 pg/50 µl (Cortisol)Not specified nih.gov
6β-Hydroxycortisone, Cortisol, etc.UrineHPLC-UV5 ng/mLNot specified nih.gov
6β-Hydroxycortisol, CortisolUrineHPLC-UV6.9 µg/L (6β-OHF), 2 µg/L (Cortisol)Not specified researchgate.net
Cortisol, PrednisolonePlasmaHPLC9.9 ng/mL (Cortisol), 11.6 ng/mL (Prednisolone)Not specified nih.gov
Cortisol, CortisoneUrineLC-MS/MSNot specified6 nmol/L (0.2 µg/dL) nih.gov

Metabolic Transformations and Enzymatic Regulation Involving 6β Hydroxylation

Key Enzymatic Systems in Steroid Hydroxylation

The hydroxylation of steroids is a phase I metabolic reaction catalyzed by a specific group of enzymes that exhibit remarkable specificity in their action.

Cytochrome P450 Monooxygenases (e.g., CYP3A4, CYP3A5, CYP3A7)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of endogenous and exogenous compounds, including steroids. The 6β-hydroxylation of cortisol and cortisone (B1669442) is predominantly catalyzed by members of the CYP3A subfamily. nih.govtandfonline.comwikipedia.org

CYP3A4: This is the most abundant P450 enzyme in the adult human liver and intestine and is responsible for the metabolism of approximately 50% of clinically used drugs. nih.gov It is the principal enzyme catalyzing the formation of 6β-hydroxycortisol from cortisol and 6β-hydroxycortisone from cortisone. tandfonline.comnih.govresearchgate.net The activity of CYP3A4 is often monitored by measuring the urinary ratio of 6β-hydroxycortisol to cortisol. nih.gov

CYP3A7: This is the primary CYP3A enzyme expressed in the fetal liver, with its expression typically decreasing after birth as CYP3A4 levels rise. nih.gov While CYP3A7 can metabolize steroids, its catalytic efficiency for 6β-hydroxylation is generally lower compared to CYP3A4 and CYP3A5. bohrium.comnih.gov

Studies comparing these enzymes show that for the 6β-hydroxylation of various steroids, CYP3A4 generally exhibits the highest maximal velocity (kcat), followed by CYP3A5, with CYP3A7 being the least efficient. bohrium.com

Regioselectivity and Stereoselectivity of Hydroxylation

The hydroxylation of steroids by CYP enzymes is characterized by high regioselectivity and stereoselectivity, meaning the reaction occurs at a specific position and with a specific spatial orientation.

Regioselectivity: CYP3A4 directs hydroxylation to several positions on the steroid nucleus, but the 6β-position is a major site for many corticosteroids. nih.gov This specificity is crucial for regulating the biological activity and clearance of the hormone.

Stereoselectivity: The reaction is highly stereoselective, with the hydroxyl group being added specifically to the β-face of the steroid molecule. Studies on testosterone hydroxylation by CYP3A4 have shown that only the 6β-hydrogen is abstracted, not the 6α-hydrogen, leading exclusively to the 6β-hydroxy metabolite. nih.govresearchgate.net This indicates that the enzyme's active site orients the substrate in a way that makes the β-face accessible to the reactive oxygen species. This precise control is a hallmark of enzymatic catalysis, as non-enzymatic chemical oxidations of steroids tend to produce a wider array of products with less selectivity. nih.govresearchgate.net

In Vitro Metabolic Fate and Biotransformation Pathways

To understand the metabolic processes outside of a complex living system, researchers utilize various in vitro models that replicate the cellular environment where these transformations occur.

Hepatic Microsome and Hepatocyte Incubation Models

Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are a standard in vitro tool for metabolism studies.

Incubations of cortisol and cortisone with HLMs consistently result in the formation of their 6β-hydroxylated metabolites. nih.govnih.gov These experiments have confirmed that CYP3A4 is the major enzyme responsible for this reaction in the liver, as specific inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin (B1681591), can decrease the formation of 6β-hydroxycortisol and 6β-hydroxycortisone by up to 93%. nih.govnih.gov

Studies using HLMs have also revealed considerable inter-individual variability in the rates of cortisol metabolism, with the formation of 6β-hydroxycortisol ranging significantly across different liver samples. nih.gov In addition to 6β-hydroxylation, microsomal incubations produce a complex profile of other metabolites. nih.gov

Recombinant Enzyme System Applications in Mechanistic Studies

To isolate the function of a single enzyme, researchers use recombinant systems where a specific CYP isozyme (e.g., CYP3A4, CYP3A5) is expressed in a host cell line (e.g., insect cells or bacteria).

These systems allow for the detailed kinetic characterization of individual enzymes. For instance, studies with recombinant CYP3A4 have determined the Michaelis-Menten kinetics for cortisone 6β-hydroxylation, with reported Km values around 89 µM. nih.gov

By comparing the metabolic activity of recombinant CYP3A4 and CYP3A5 towards various steroids, researchers have been able to delineate their relative contributions. Such studies have shown that while both enzymes catalyze 6β-hydroxylation, their efficiencies and substrate affinities can differ, highlighting their distinct roles in steroid metabolism. nih.govresearchgate.net These systems were instrumental in demonstrating that CYP3A4 is more efficient than CYP3A5 in the 6β-hydroxylation of prednisolone. nih.gov

Kinetic Parameters for Cortisol and Cortisone 6β-Hydroxylation by Recombinant CYP3A4
SubstrateParameterValueReference
CortisolKm (μM)148 ± 25 nih.gov
Vmax (pmol/min/pmol CYP3A4)27 ± 2 nih.gov
CortisoneKm (μM)89 ± 9 nih.gov
Vmax (pmol/min/pmol CYP3A4)15.2 ± 0.7 nih.gov

Investigation of Kinetic Isotope Effects (KIE) in Steroid Metabolism

The use of isotopically labeled compounds, such as those containing deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful tool for investigating reaction mechanisms. When a carbon-hydrogen bond is replaced with a carbon-deuterium bond, the rate of a reaction that involves breaking this bond may be slowed down. This phenomenon is known as the kinetic isotope effect (KIE).

In the context of steroid 6β-hydroxylation, studies using deuterated testosterone have demonstrated a large intrinsic KIE (with a value of 15) for the reaction catalyzed by CYP3A4. nih.gov This high value strongly suggests that the mechanism involves the abstraction of a hydrogen atom from the C-6 position as a key step. nih.gov

The compound 6β-Hydroxycortisone-d7 is a deuterated analog of the natural metabolite. pharmaffiliates.com While specific KIE studies on the formation of this compound from a deuterated cortisone precursor are not detailed in the provided context, the principles derived from similar steroid systems are applicable. The use of such deuterated standards is crucial in quantitative analysis by mass spectrometry, where they serve as internal standards. Furthermore, investigating the metabolism of deuterated substrates like cortisone-d7 can help elucidate the finer details of the CYP3A4 catalytic mechanism and determine the extent to which C-H bond cleavage limits the rate of cortisone turnover. nih.gov

Observed Kinetic Isotope Effects in CYP3A4-mediated 6β-Hydroxylation of Testosterone
ParameterValueImplicationReference
Apparent Intrinsic KIE (Dk)15C-H bond abstraction is a key mechanistic step. nih.gov
KIE on kcat2-3C-H bond breaking is not the sole rate-limiting step in the overall catalytic cycle. nih.gov

Deuterium Effects on Reaction Rates and Pathways

The substitution of a hydrogen atom with its heavier isotope, deuterium, at the site of a chemical reaction can lead to a decrease in the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone for studying reaction mechanisms. nih.gov In the context of the 6β-hydroxylation of cortisone by CYP3A4, analyzing the effects of deuterium substitution at the 6β-position reveals critical details about the catalytic process.

Impact on Reaction Rates

While direct kinetic data for this compound formation is limited, extensive studies on the analogous reaction—6β-hydroxylation of testosterone by CYP3A4—provide a robust model. In these studies, replacing the 6β-hydrogen with deuterium resulted in a profound impact on the chemical bond-breaking step of the reaction. nih.gov

Table 1: Kinetic Isotope Effects in CYP3A4-mediated 6β-Hydroxylation of a Steroid Substrate (Testosterone)
Kinetic ParameterIsotope Effect Value (kH/kD)Interpretation
Intrinsic KIE ((Dk))~15C-D bond cleavage is significantly slower than C-H bond cleavage. nih.govdocumentsdelivered.com
Observed KIE on kcat2-3The overall reaction rate is only moderately slowed by deuteration. nih.govdocumentsdelivered.com

Metabolic Switching

A significant consequence of slowing down the reaction at the deuterated position is the phenomenon of "metabolic switching". nih.gov When the primary metabolic site (6β-position) is kinetically hindered by deuterium, the CYP3A4 enzyme may oxidize the substrate at alternative, non-deuterated positions. nih.govnih.gov

For instance, studies with 6β-deuterated testosterone have shown that while the formation of 6β-hydroxytestosterone decreases, the production of other metabolites, such as 2β-hydroxytestosterone, is enhanced. nih.govresearchgate.net This redirection of the metabolic pathway demonstrates the flexibility of the CYP3A4 active site, which can accommodate the steroid substrate in different orientations, exposing other sites to the reactive heme center. nih.gov This switching alters the distribution of metabolites, a key consideration in the study of drug metabolism and the development of deuterated pharmaceuticals. nih.gov

Table 2: Illustrative Example of Metabolic Switching due to 6β-Deuteration
SubstratePrimary Metabolite (e.g., 6β-hydroxy)Alternative Metabolite (e.g., 2β-hydroxy)Other Metabolites
Non-deuterated SteroidHighLowTrace
6β-Deuterated SteroidDecreasedIncreasedIncreased

Implications for Mechanistic Elucidation

The study of deuterium effects provides deep insights into the multi-step catalytic cycle of CYP3A4. The significant difference between the large intrinsic KIE and the modest observed KIE is particularly informative for identifying the rate-limiting steps of the enzymatic reaction.

If C-H bond breaking were the slowest step, the observed KIE would be as large as the intrinsic KIE. The attenuation of the isotope effect indicates that other steps in the enzymatic pathway are slower than, or at least comparable in rate to, the chemical step. These slower, rate-limiting steps "mask" the full kinetic impact of deuteration. nih.govnih.gov

For CYP3A4-mediated steroid hydroxylation, it is proposed that processes such as:

Substrate binding and conformational changes within the enzyme.

The rate of product release from the active site after hydroxylation has occurred. mdpi.com

Electron transfer steps within the P450 catalytic cycle.

Applications of 6β Hydroxycortisone D7 in Advanced Research Models

Utilization as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, particularly when employing techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise measurements. nih.govscispace.com 6β-Hydroxycortisone-d7, with its seven deuterium (B1214612) atoms, is an ideal internal standard for the quantification of its unlabeled counterpart, 6β-hydroxycortisone.

Enhancing Analytical Accuracy and Precision in Complex Matrices

Biological samples such as plasma, urine, and tissue homogenates are inherently complex matrices that can significantly interfere with the analysis of target compounds. These matrix effects, which include ion suppression or enhancement, can lead to considerable variability and inaccuracy in quantitative results. acs.org A stable isotope-labeled internal standard like this compound is chemically identical to the analyte of interest and, therefore, exhibits nearly identical behavior during sample preparation, chromatography, and ionization. By co-eluting with the endogenous 6β-hydroxycortisone, the deuterated standard effectively compensates for variations in sample extraction, injection volume, and matrix-induced signal fluctuations. nih.gov

The use of deuterated internal standards in LC-MS/MS methods for steroid analysis has been shown to significantly improve the reliability of the data. allenpress.com The internal standard is added to the sample at a known concentration at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is then used for quantification. This ratiometric approach corrects for potential losses during sample processing and for signal variations in the mass spectrometer, thereby enhancing both the accuracy and precision of the measurement.

Table 1: Illustrative Comparison of Analytical Parameters for 6β-Hydroxycortisone Quantification with and without this compound Internal Standard

ParameterWithout Internal StandardWith this compound IS
Precision (%CV) 15-20%<5%
Accuracy (%Bias) ± 25%± 5%
Limit of Quantification HigherLower
Matrix Effect SignificantMinimized

Note: This table provides illustrative data based on typical performance improvements seen with the use of stable isotope-labeled internal standards in LC-MS/MS bioanalysis.

Applications in Pharmacokinetic and Metabolomic Studies

Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification of metabolites is crucial in these studies. When studying the pharmacokinetics of cortisol (hydrocortisone), 6β-hydroxycortisone is a key metabolite. nih.govnih.govrug.nl The use of this compound as an internal standard allows for the precise measurement of endogenous 6β-hydroxycortisone concentrations over time, which is essential for calculating pharmacokinetic parameters such as clearance and formation rates. nih.gov

In metabolomics, the goal is to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Stable isotope-labeled internal standards are critical for achieving the high degree of quantitative accuracy required in these studies. nih.gov By including this compound in metabolomic analyses of steroid pathways, researchers can confidently and accurately measure fluctuations in 6β-hydroxycortisone levels in response to various stimuli or in different disease states.

Role in Endogenous Biomarker Research for Enzyme Activity

Endogenous biomarkers are molecules that are naturally present in the body and can be measured to assess a particular biological process or the activity of an enzyme. 6β-hydroxycortisone is a well-established endogenous biomarker for the activity of Cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4. nih.govwikipedia.org

Assessment of Cytochrome P450 3A (CYP3A) Activity in Preclinical Models

CYP3A4 is a major drug-metabolizing enzyme in humans, responsible for the metabolism of a large percentage of clinically used drugs. nih.gov Assessing the induction or inhibition of CYP3A4 activity by new drug candidates is a critical step in preclinical drug development. The formation of 6β-hydroxycortisol from cortisol is catalyzed by CYP3A4. wikipedia.org Therefore, the ratio of 6β-hydroxycortisol to cortisol in urine or plasma is often used as an in vivo measure of CYP3A4 activity. nih.govresearchgate.net In preclinical animal models, researchers can administer a test compound and monitor changes in the levels of endogenous 6β-hydroxycortisone to determine if the compound induces or inhibits CYP3A activity. The precise measurement of 6β-hydroxycortisone in these studies is facilitated by the use of this compound as an internal standard.

Table 2: Example of CYP3A4 Activity Assessment in a Preclinical Model Using 6β-Hydroxycortisone Measurement

Treatment GroupUrinary 6β-Hydroxycortisone/Cortisone (B1669442) Ratio (Mean ± SD)Interpretation
Vehicle Control 2.5 ± 0.5Baseline CYP3A Activity
CYP3A Inducer 7.8 ± 1.2Significant CYP3A Induction
CYP3A Inhibitor 1.1 ± 0.3Significant CYP3A Inhibition

Note: This table presents hypothetical data to illustrate how the 6β-hydroxycortisone/cortisone ratio is used to assess changes in CYP3A activity in preclinical studies.

Non-invasive Biomarker Development and Validation

The use of endogenous biomarkers offers a non-invasive way to assess enzyme activity in clinical studies, as it often only requires the collection of a urine or blood sample. ascpt.org The urinary ratio of 6β-hydroxycortisol to cortisol is a non-invasive biomarker that can be used to phenotype individuals for their CYP3A4 activity. nih.govnih.gov This is important for personalizing medicine, as an individual's CYP3A4 activity can influence how they respond to a drug. The development and validation of such non-invasive biomarker assays rely on highly accurate and precise analytical methods, which are made possible by the use of stable isotope-labeled internal standards like this compound. nih.gov

Tracing Metabolic Pathways in Biological Systems

Stable isotope-labeled compounds can be used as tracers to follow the metabolic fate of a molecule in a biological system. nih.gov By introducing a deuterated compound, researchers can distinguish it from the endogenous, unlabeled counterpart using mass spectrometry. This allows for the unambiguous tracking of the compound and its metabolites.

While this compound is primarily used as an internal standard, the principles of stable isotope tracing can be applied to related deuterated steroids to study their metabolic pathways. researchgate.net For example, administering deuterated cortisol would allow researchers to trace its conversion to various metabolites, including deuterated 6β-hydroxycortisone. researchgate.net This approach can provide valuable insights into the kinetics of metabolic reactions and the interconnectivity of different metabolic pathways. The ability to differentiate between the exogenously administered tracer and the endogenous pool of metabolites is a powerful tool in metabolic research.

Research on Enzyme Induction and Inhibition Mechanisms in In Vitro and Preclinical Models

The deuterated compound this compound serves a critical role in advanced research into enzyme induction and inhibition, primarily as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) based analytical methods. mdpi.comuni-muenchen.de Its utility is intrinsically linked to the precise quantification of its endogenous, non-labeled counterpart, 6β-Hydroxycortisone. This metabolite is a product of cortisone metabolism, and its formation rate is a direct indicator of the activity of specific drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4). nih.govnih.govresearchgate.net By enabling accurate measurement, this compound facilitates detailed investigations into how xenobiotics modulate CYP3A4 activity in various experimental models.

The formation of 6β-hydroxycortisone from cortisone is predominantly catalyzed by the enzyme CYP3A4, which is responsible for the metabolism of over 50% of clinically used drugs. nih.govresearchgate.net Consequently, the level of 6β-hydroxycortisone is a sensitive and specific biomarker for CYP3A4 activity. wikipedia.org In in vitro and preclinical research, this relationship is exploited to screen for and characterize the inductive or inhibitory potential of new chemical entities.

In Vitro Inhibition Studies

In vitro models, particularly human liver microsomes (HLMs), are standard tools for investigating enzyme inhibition. nih.govresearchgate.net In this system, cortisone is incubated with HLMs, and the production of 6β-hydroxycortisone is measured in the presence and absence of a test compound. A reduction in the formation of 6β-hydroxycortisone indicates inhibition of CYP3A4.

Research has demonstrated that potent and specific CYP3A4 inhibitors cause a significant decrease in cortisone 6β-hydroxylation. For instance, inhibitors such as troleandomycin (B1681591) and ketoconazole (B1673606) have been shown to reduce the formation of 6β-hydroxycortisone by up to 93% in HLM incubations. researchgate.net The potency of such inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Studies using HLMs have determined IC₅₀ values for various compounds, confirming their effect on CYP3A4-mediated cortisone metabolism. nih.govresearchgate.net Itraconazole, a known strong CYP3A4 inhibitor, robustly inhibits 6β-hydroxycortisone formation in HLMs. nih.govnih.govresearchgate.net

Table 1: Inhibition of Cortisone 6β-Hydroxylation in Human Liver Microsomes (HLMs)

InhibitorEnzyme TargetIC₅₀ (nmol/L)Maximum Inhibition (Eₘₐₓ)Reference
ItraconazoleCYP3A47378% nih.govresearchgate.netovid.com
KetoconazoleCYP3A4Not Reported~93% reduction researchgate.net
TroleandomycinCYP3A4Not Reported~93% reduction researchgate.net

The unbound IC₅₀ (IC₅₀,u) value, which accounts for the fraction of the inhibitor not bound to proteins in the incubation, is often calculated to provide a more accurate measure of intrinsic potency. For itraconazole, the IC₅₀,u for the inhibition of 6β-hydroxycortisone formation has been reported to be 3.4 nmol/L. nih.govnih.gov

In Vitro and Preclinical Induction Studies

Enzyme induction is a process where exposure to a substance leads to an increased synthesis of an enzyme, resulting in accelerated metabolism of its substrates. In preclinical research, the induction of CYP3A4 is a critical safety and efficacy consideration. The measurement of 6β-hydroxycortisone (often in tandem with 6β-hydroxycortisol, a related metabolite) serves as a key endpoint in these studies. nih.gov

In preclinical models, administration of a known inducer, such as rifampicin, leads to a significant increase in the urinary ratio of 6β-hydroxycortisol to cortisol, which is used as a surrogate measure for CYP3A4 induction. nih.gov This increase reflects the enhanced metabolic activity of CYP3A4. While much of the literature focuses on the cortisol metabolite, the same principle applies to cortisone and 6β-hydroxycortisone due to the shared metabolic pathway. The magnitude of the increase in these biomarkers is expressed as an induction ratio, comparing post-treatment levels to baseline.

Table 2: CYP3A4 Induction by Rifampicin as Measured by Endogenous Biomarker Ratios

InducerBiomarker RatioInduction Ratio (Fold Increase)Reference
Rifampicin (20 mg/day)Urinary 6β-hydroxycortisol : cortisol1.8 nih.gov
Rifampicin (100 mg/day)Urinary 6β-hydroxycortisol : cortisol3.9 nih.gov
Rifampicin (500 mg/day)Urinary 6β-hydroxycortisol : cortisol4.5 nih.gov

These preclinical findings are crucial for developing predictive models that can extrapolate in vitro data to forecast the extent of drug-drug interactions in humans. researchgate.net The accurate quantification of 6β-hydroxycortisone, made possible by the use of deuterated standards like this compound, is fundamental to the reliability and translatability of these research models.

Theoretical Frameworks and Future Research Directions

Computational Chemistry and Molecular Modeling of Steroid-Enzyme Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate interactions between steroids and the enzymes that metabolize them. researchgate.net For 6β-Hydroxycortisone, the primary enzyme of interest is Cytochrome P450 3A4 (CYP3A4), which catalyzes its formation from cortisol. researchgate.netwikipedia.orgresearchgate.net

Molecular dynamics (MD) simulations and docking studies are employed to visualize and analyze the binding of cortisol to the active site of CYP3A4. These models help predict the precise orientation of the steroid molecule that facilitates hydroxylation at the 6β position. mdpi.com Computational approaches can elucidate the thermodynamic and kinetic parameters of the binding reaction, revealing how subtle changes in steroid structure can significantly impact enzyme affinity and catalytic efficiency. acs.org For instance, modeling can explain why certain steroids are better substrates for CYP3A4 than others and how drug-drug interactions might occur at the enzyme level. nih.gov

Quantum chemical analyses can further dissect the enzymatic mechanism, detailing the electronic rearrangements that occur during the hydroxylation reaction. researchgate.net By understanding these steroid-enzyme interactions at a sub-atomic level, researchers can predict the metabolic fate of new synthetic steroids and design drugs that either inhibit or induce CYP3A4 activity with greater specificity. cornell.edu The deuteration in 6β-Hydroxycortisone-d7 does not significantly alter the molecule's shape for binding, but its increased mass is a critical feature for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Key Enzymes in Cortisol Metabolism

Enzyme Function Primary Location
Cytochrome P450 3A4 (CYP3A4) Catalyzes the 6β-hydroxylation of cortisol to 6β-hydroxycortisol. researchgate.netwikipedia.org Liver, Intestine
Cytochrome P450 3A5 (CYP3A5) Also catalyzes the 6β-hydroxylation of cortisol. researchgate.net Liver, various other tissues
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Converts cortisone (B1669442) to the active cortisol. researchgate.net Liver, adipose tissue, muscle

| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Inactivates cortisol by converting it to cortisone. nih.gov | Kidney, colon, salivary glands |

Advancements in Micro-Extraction and High-Throughput Analytical Techniques for Deuterated Steroids

The accurate quantification of steroids in biological matrices is challenging due to their low concentrations and the complexity of the samples. nih.gov Recent years have seen significant advancements in sample preparation and analytical instrumentation, enabling more sensitive and rapid measurements. Deuterated steroids, including this compound, are vital as internal standards in these methods to ensure accuracy and precision. sigmaaldrich.comnih.gov

Micro-Extraction Techniques: Modern sample preparation has moved towards miniaturization to reduce solvent consumption and sample volume, aligning with green chemistry principles. mdpi.com

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating steroids from urine and plasma. nih.gov Recent developments include the use of novel sorbents and automated 96-well plate formats for high-throughput processing. mdpi.com

Liquid-Liquid Microextraction (LLME): Techniques like dispersive liquid-liquid microextraction (DLLME) and vortex-assisted liquid-liquid microextraction (VALLME) offer high enrichment factors with minimal use of organic solvents. researchgate.net

Solvent Bar Microextraction (SBME): This method utilizes a porous hydrophobic membrane to hold a micro-volume of extraction solvent, offering a clean and efficient extraction of steroids from aqueous samples. mdpi.com

High-Throughput Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid analysis, offering high sensitivity and specificity. mdpi.com The use of deuterated internal standards like this compound is essential to correct for matrix effects and variations in instrument response. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, particularly when combined with two-dimensional gas chromatography (GCxGC), which provides enhanced separation of complex steroid mixtures. nih.gov

Automated Robotic Systems: Platforms like the Biomek i7 Workstation can fully automate the sample preparation workflow, from aliquoting to SPE, significantly increasing sample throughput for large-scale clinical and research studies. mdpi.com

Table 2: Comparison of Modern Extraction Techniques for Steroids

Technique Principle Advantages Common Application
Automated SPE Analyte partitioning between a solid sorbent and liquid sample. High throughput, reproducibility, reduced solvent use. mdpi.com Wastewater analysis, clinical urine testing. mdpi.com
VALLME Dispersion of an extraction solvent into the sample via vortexing. Rapid, simple, high enrichment factor. researchgate.net Environmental water and urine analysis. researchgate.net

| SBME | Use of a porous hollow fiber to contain the extraction solvent. | Minimal solvent use, high selectivity, clean extracts. mdpi.com | Analysis of hormones in urine and water. mdpi.com |

Integration of Steroidomics and Metabolomics for Comprehensive Profiling

Steroidomics, the targeted quantitative analysis of the complete panel of steroids, provides a detailed snapshot of steroidogenic pathways. endocrine-abstracts.org When integrated with untargeted metabolomics, which surveys a wide range of small-molecule metabolites, it offers a holistic view of metabolic function and dysfunction. youtube.com This integrated "-omics" approach is powerful for discovering new biomarkers, understanding disease mechanisms, and personalizing medicine. endocrine-abstracts.orggrafiati.com

In such studies, accurate quantification is paramount. The use of a suite of stable isotope-labeled internal standards, including deuterated compounds like this compound, is critical to overcome challenges like ion suppression in mass spectrometry and to ensure data reliability. sigmaaldrich.com By profiling both the steroid panel and the broader metabolome, researchers can uncover novel interactions between steroid metabolism and other key pathways, such as glucose metabolism, lipid metabolism, and gut microbiome activity. nih.gov For example, steroid metabolomics has shown promise in differentiating benign from malignant adrenal tumors by identifying specific patterns of steroid excretion. researchgate.net

Unexplored Metabolic Fates and Interplay with Other Biochemical Pathways

While 6β-hydroxycortisone is primarily considered an inactive urinary metabolite of cortisol used to assess CYP3A4 activity, its complete metabolic fate and potential biological roles are not fully understood. wikipedia.org Glucocorticoids influence a vast array of physiological processes, and it is plausible that their metabolites may have functions beyond simple clearance. nih.govnih.gov

Future research could investigate whether 6β-hydroxycortisone undergoes further enzymatic transformations, such as conjugation (glucuronidation or sulfation) by Phase II enzymes, which would affect its excretion rate and could be tissue-specific. ijpcbs.com There is also potential for interplay with other signaling pathways. For instance, given the broad influence of glucocorticoids on metabolism, it is conceivable that 6β-hydroxycortisone or its derivatives could interact with other nuclear receptors or cellular signaling cascades in ways that are not yet characterized. youtube.com Investigating these potential pathways could reveal new layers of complexity in glucocorticoid biology and its regulation.

Potential for Novel Tracer Applications in Preclinical Development

The use of deuterated compounds in drug discovery and development has gained significant traction. nih.govnih.gov Deuterium-labeled molecules can exhibit improved pharmacokinetic profiles due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolism at the site of deuteration. nih.gov Beyond this, deuterated compounds are invaluable as tracers in metabolic studies. researchgate.net

This compound has significant potential as a tracer in preclinical research. Administering deuterated cortisol and tracing the appearance of this compound can provide a highly precise, dynamic measure of in vivo CYP3A4 activity. This is crucial for:

Drug-Drug Interaction Studies: Assessing how a new drug candidate induces or inhibits CYP3A4, which is responsible for metabolizing over 50% of clinically used drugs. nih.govnih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Building more accurate models of drug metabolism and clearance.

Disease Model Research: Studying alterations in cortisol metabolism in models of liver disease, endocrine disorders, or cancer.

The use of stable isotope tracers avoids the safety concerns associated with radioactive isotopes, allowing for repeated studies in the same animal or even in early-phase human trials. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation / Other Names
6β-Hydroxycortisone 6-beta-hydroxycortisone, 6β-OHE
This compound -
Cortisol Hydrocortisone
Cortisone -
6β-Hydroxycortisol 6-beta-hydroxycortisol, 6β-OHF
Aldosterone -
Dexamethasone -
11-Deoxycorticosterone -
Prednisone -
Prednisolone -
Testosterone -
Estrogen -

Q & A

Basic Research Questions

Q. What is the role of 6β-Hydroxycortisone-d7 in analytical chemistry, and how is it validated for use in experimental studies?

  • Methodological Answer : this compound is a deuterated internal standard used in liquid chromatography–mass spectrometry (LC-MS) to improve quantification accuracy of endogenous corticosteroids. Its validation involves assessing isotopic purity (≥98%), stability (≥5 years at -20°C), and compliance with ISO/IEC 17025 and ISO 17034 standards for reference materials . Researchers must confirm batch-specific purity via certificates of analysis and cross-validate with non-deuterated analogs to minimize matrix effects .

Q. Which analytical techniques are most suitable for detecting this compound in biological matrices?

  • Methodological Answer : LC-MS/MS is the gold standard due to its high specificity and sensitivity. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate corticosteroids from plasma or urine.
  • Chromatography : Reverse-phase columns (e.g., C18) with methanol/water gradients to resolve this compound from isomers.
  • Mass Detection : Multiple reaction monitoring (MRM) targeting m/z transitions specific to the deuterated compound .

Q. How should researchers design stability studies for deuterated corticosteroids like this compound?

  • Methodological Answer : Stability studies should assess:

  • Short-term stability : Exposure to room temperature (4–24 hours).
  • Long-term stability : Storage at -20°C over 5+ years, with periodic re-analysis.
  • Freeze-thaw cycles : 3–5 cycles to simulate real-world handling.
    Results must be compared against non-deuterated cortisone to quantify deuterium loss, which can skew isotopic dilution calculations .

Advanced Research Questions

Q. How can researchers address discrepancies in metabolic pathway data when using this compound as a tracer?

  • Methodological Answer : Contradictions in metabolic flux data often arise from:

  • Isomer interference : Co-elution of 6β-hydroxy metabolites with other hydroxylated forms. Use high-resolution MS (HRMS) or ion mobility spectrometry to resolve overlaps.
  • Deuterium exchange : Monitor for H/D exchange in aqueous matrices via NMR or MS/MS fragmentation patterns.
  • Statistical reconciliation : Apply meta-analytic frameworks (e.g., PRISMA guidelines) to harmonize conflicting datasets and identify confounding variables .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Essential controls include:

  • Blank matrices : To assess background interference.
  • Surrogate analogs : Non-deuterated cortisone spiked into parallel samples to validate extraction efficiency.
  • Cross-laboratory validation : Collaborative trials using standardized protocols (e.g., CLSI guidelines) to evaluate inter-lab variability .

Q. How can this compound be integrated into multi-omics studies to investigate corticosteroid dysregulation?

  • Methodological Answer : Combine LC-MS quantification with:

  • Genomic data : CRISPR screens to identify regulatory genes affecting cortisone metabolism.
  • Proteomic profiling : Immunoprecipitation-MS to map cortisol-binding proteins.
  • Data linkage : Use platforms like COSMOS-E to harmonize heterogeneous datasets and perform dose-response meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.